1-(4-chlorobenzoyl)-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide
Overview
Description
1-(4-chlorobenzoyl)-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide is a synthetic organic compound. It belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. This compound is characterized by the presence of a piperidine ring substituted with chlorobenzoyl and chloromethylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzoyl)-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: Starting from a suitable precursor, such as a substituted benzene, the piperidine ring can be formed through cyclization reactions.
Introduction of the chlorobenzoyl group: This step involves the acylation of the piperidine ring using 4-chlorobenzoyl chloride in the presence of a base like pyridine.
Attachment of the chloromethylphenyl group: This can be achieved through a nucleophilic substitution reaction where the piperidine derivative reacts with 3-chloro-4-methylphenylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
Use of catalysts: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzoyl)-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst.
Bases: Pyridine, sodium hydroxide.
Major Products Formed
Oxidation products: Depending on the conditions, oxidation can lead to the formation of carboxylic acids or ketones.
Reduction products: Reduction typically yields the corresponding amine or alcohol.
Substitution products: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzoyl)-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide involves interaction with specific molecular targets:
Molecular targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways involved: It could modulate signaling pathways related to inflammation, cell proliferation, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzoyl)-N-(4-methylphenyl)piperidine-4-carboxamide: Similar structure but lacks the additional chlorine atom.
1-(4-chlorobenzoyl)-N-(3-chlorophenyl)piperidine-4-carboxamide: Similar structure but lacks the methyl group.
Uniqueness
1-(4-chlorobenzoyl)-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide is unique due to the presence of both chlorine and methyl groups, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(4-chlorobenzoyl)-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O2/c1-13-2-7-17(12-18(13)22)23-19(25)14-8-10-24(11-9-14)20(26)15-3-5-16(21)6-4-15/h2-7,12,14H,8-11H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVQDHFNZZYGPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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